Mitemcinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitemcinal is a novel drug candidate that has shown promising results in preclinical studies for the treatment of gastrointestinal motility disorders. It is a small molecule agonist of the motilin receptor, a G-protein-coupled receptor that is primarily expressed in the smooth muscle cells of the gastrointestinal tract. In
Mechanism of Action
Mitemcinal is a selective agonist of the motilin receptor, a G-protein-coupled receptor that is primarily expressed in the smooth muscle cells of the gastrointestinal tract. Activation of the motilin receptor leads to the release of motilin, a peptide hormone that stimulates gastric emptying and intestinal motility. Mitemcinal mimics the effects of motilin by binding to and activating the motilin receptor.
Biochemical and Physiological Effects:
Mitemcinal has been shown to increase gastric emptying and intestinal motility in preclinical models. It does this by stimulating the contraction of the smooth muscle cells in the gastrointestinal tract. Mitemcinal has also been shown to increase the release of gastrointestinal hormones such as cholecystokinin and glucagon-like peptide-1, which can have beneficial effects on glucose metabolism and satiety.
Advantages and Limitations for Lab Experiments
One of the advantages of mitemcinal for lab experiments is that it has been extensively studied in preclinical models, with a large body of literature available on its pharmacological properties. This makes it a useful tool for researchers investigating the role of the motilin receptor in gastrointestinal motility disorders. One limitation of mitemcinal is that it is not yet approved for clinical use, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on mitemcinal. One area of interest is the potential use of mitemcinal in combination with other drugs for the treatment of gastrointestinal motility disorders. Another area of interest is the development of more selective and potent agonists of the motilin receptor. Finally, there is a need for further research on the safety and efficacy of mitemcinal in humans, with the ultimate goal of developing a new treatment option for patients with gastrointestinal motility disorders.
Scientific Research Applications
Mitemcinal has been extensively studied in preclinical models for its potential use in the treatment of gastrointestinal motility disorders such as gastroparesis, functional dyspepsia, and irritable bowel syndrome. These disorders are characterized by abnormal contractions of the smooth muscle cells in the gastrointestinal tract, leading to symptoms such as nausea, vomiting, abdominal pain, and constipation. Mitemcinal has been shown to stimulate the motilin receptor, leading to increased gastric emptying and intestinal motility.
properties
CAS RN |
154738-42-8 |
---|---|
Product Name |
Mitemcinal |
Molecular Formula |
C40H69NO12 |
Molecular Weight |
756 g/mol |
IUPAC Name |
(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |
InChI |
InChI=1S/C40H69NO12/c1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29/h20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3/t22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-/m1/s1 |
InChI Key |
BELMMAAWNYFCGF-PZXAHSFZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
SMILES |
CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Canonical SMILES |
CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC |
Other CAS RN |
154738-42-8 |
synonyms |
de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.